Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
Overview
Description
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a dioxolane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the dioxolane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol: Another spirocyclic compound with a similar bicyclo[2.2.2]octane core but fused with a dithiane ring.
Bicyclo[2.2.2]octane-2-spirocyclohexanes: Compounds featuring a bicyclo[2.2.2]octane core fused with cyclohexane rings.
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHPXBPMYLKFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(C1CC2=O)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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